molecular formula C9H16O3 B8779996 Ethyl 2-ethyl-3-oxopentanoate CAS No. 117090-85-4

Ethyl 2-ethyl-3-oxopentanoate

Cat. No. B8779996
Key on ui cas rn: 117090-85-4
M. Wt: 172.22 g/mol
InChI Key: MJPUHPKVTAZJOZ-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

To a solution of 3-oxo-pentanoic acid ethyl ester (5.19 g, 36 mmol) in anhydrous EtOH (40 mL) was added NaOEt (21% wt. in EtOH, 11.7 mL, 36 mmol). he reaction mixture was heated to 80° C. Ethyl iodide (6.18 g, 39.6 mmol) was added dropwise at 80° C. Stirring was continued at 80° C. for 16 hours. The reaction mixture was concentrated and loaded onto a silica gel column and eluted with 1-2% EtOAc/heptane to give 4.38 g of the title compound.
Quantity
5.19 g
Type
reactant
Reaction Step One
Name
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[CH2:5][C:6](=[O:9])[CH2:7][CH3:8])[CH3:2].[CH3:11][CH2:12][O-].[Na+].C(I)C>CCO>[CH2:1]([O:3][C:4](=[O:10])[CH:5]([CH2:11][CH3:12])[C:6](=[O:9])[CH2:7][CH3:8])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
5.19 g
Type
reactant
Smiles
C(C)OC(CC(CC)=O)=O
Name
Quantity
11.7 mL
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
6.18 g
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
he reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
eluted with 1-2% EtOAc/heptane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(C(C(CC)=O)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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